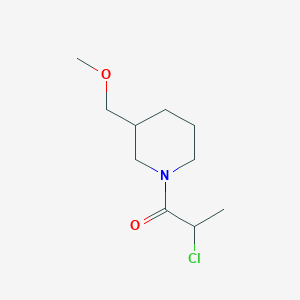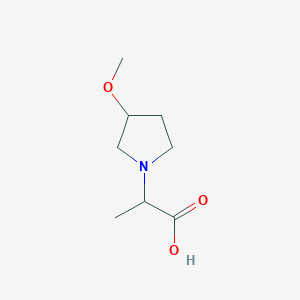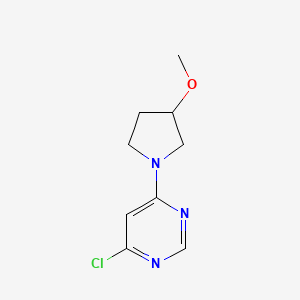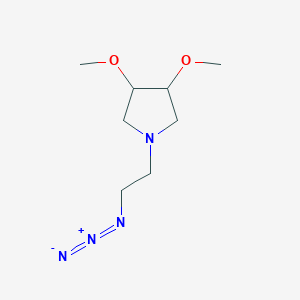
2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one, also known as 2-CMP, is a synthetic organic compound that has become increasingly important in the field of scientific research. It is used as an intermediate in the synthesis of various pharmaceuticals and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization:
- A range of pyrrolidin-2-one and pyrrolidine derivatives, including 1-substituted variants, have been synthesized, characterized, and tested for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These compounds exhibit significant pharmacological activities, attributed to their alpha-adrenolytic properties, highlighting their potential in medicinal chemistry (Malawska et al., 2002).
- The chapter on "1-Substituted Piperidines" outlines various derivatives and their synthesis, pharmacological properties, and applications. It emphasizes the significance of piperidine structures in pharmaceutical development, indicating the potential of 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one in similar contexts (Vardanyan, 2018).
Chemical Reactions and Crystallography:
- Novel 2-(methoxycarbonyl)indolizidine synthesis demonstrates the chemical versatility of piperidine derivatives in conjugate additions, indicating the compound's utility in complex organic syntheses (D’hooghe et al., 2009).
- The structural analysis of piperidine derivatives through crystallography, as demonstrated in studies on compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, provides insights into their molecular configurations, essential for understanding their interactions and functionalities in various applications (Benakaprasad et al., 2007).
Pharmacological Applications:
- Piperidine derivatives have been explored for their antidepressant activities, showcasing the potential of such compounds in the development of new therapeutic agents. Studies on compounds like 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols provide valuable insights into their pharmacological profiles (Kumar et al., 2004).
- Piperidine structures have been associated with potent and selective binding at the sigma(1) receptor, demonstrating their significance in neuropharmacology and potential in developing diagnostic or therapeutic tools (Berardi et al., 2005).
Propiedades
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(11)10(13)12-5-3-4-9(6-12)7-14-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPZNSOOPOYKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















